molecular formula C27H35N3O4 B4294872 Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

Cat. No.: B4294872
M. Wt: 465.6 g/mol
InChI Key: SIWJEQCDEALYFL-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound featuring an adamantyl group, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the adamantyl and piperazine groups.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine and pyrrolidine rings can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-piperazinyl)benzoate: Similar structure but lacks the adamantyl and pyrrolidine groups.

    Adamantyl-piperazine derivatives: Compounds with similar adamantyl and piperazine moieties but different substituents on the benzoate ester.

Uniqueness

Ethyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the combination of the adamantyl group, piperazine ring, and pyrrolidine ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

ethyl 4-[3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O4/c1-2-34-26(33)21-3-5-22(6-4-21)30-24(31)14-23(25(30)32)28-7-9-29(10-8-28)27-15-18-11-19(16-27)13-20(12-18)17-27/h3-6,18-20,23H,2,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWJEQCDEALYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate
Reactant of Route 6
Ethyl 4-{2,5-dioxo-3-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

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